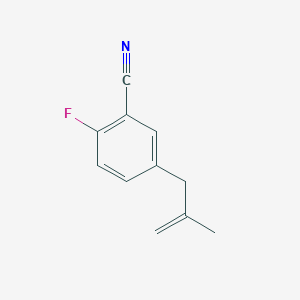

3-(3-Cyano-4-fluorophenyl)-2-methyl-1-propene

Description

Contextual Significance of Fluorine and Cyano Substituents in Modern Organic Chemistry

The strategic incorporation of specific functional groups is a cornerstone of modern organic chemistry, enabling the precise modulation of a molecule's properties. Among the most impactful substituents are fluorine atoms and cyano groups, each conferring unique and powerful characteristics to an organic scaffold.

The cyano (-C≡N) group, or nitrile, is another versatile and valuable functional group in organic synthesis and medicinal chemistry. Its linear, rod-like geometry and electron-withdrawing nature make it a useful component in designing molecules with specific electronic and steric properties. In medicinal chemistry, the cyano group is often employed as a bioisostere for other functional groups, such as carbonyls or halogens, and can act as a potent hydrogen bond acceptor. Its presence is found in numerous approved pharmaceutical agents, where it contributes to target binding, improves pharmacokinetic profiles, and can even act as a reactive "warhead" in covalent inhibitors. The synthetic utility of the cyano group is also vast, as it can be readily converted into other important functionalities, including amines, carboxylic acids, and various heterocyclic systems.

Overview of Advanced Arylpropene Chemistry in Academic Research

Arylpropenes are a class of organic compounds characterized by a benzene (B151609) ring attached to a three-carbon propene chain. This structural motif is found in numerous natural products and serves as a versatile building block in synthetic organic chemistry. Academic research into arylpropenes is vibrant, focusing on novel synthetic methodologies, understanding their reactivity, and applying them in the construction of more complex molecular architectures.

The synthesis of arylpropenes is often achieved through powerful carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are prominent methods. nih.govnih.govyoutube.com The Heck reaction, for instance, couples an aryl halide with an alkene, providing a direct route to substituted arylpropenes with good control over stereoselectivity. nih.govorganic-chemistry.orgyoutube.comlibretexts.org The Suzuki-Miyaura coupling utilizes an organoboron compound and an organic halide, offering a mild and highly functional-group-tolerant pathway to these structures. nih.govyoutube.combeilstein-journals.orgacs.org Other classical methods, including the use of Grignard reagents prepared from cinnamyl halides, also remain relevant for specific applications. acs.orgresearchgate.netacs.orgmasterorganicchemistry.comnih.gov

The reactivity of the propene moiety in arylpropenes is a key area of investigation. The double bond can undergo a wide array of transformations, including:

Addition Reactions: Halogenation, hydrohalogenation, and hydration to introduce new functional groups.

Oxidation: Cleavage of the double bond to form aldehydes or carboxylic acids, or epoxidation to form reactive intermediates.

Cycloadditions: Participation in reactions like the Diels-Alder reaction to form complex cyclic systems. researchgate.net

Polymerization: Serving as monomers for the synthesis of functional polymers.

Modern research also explores the catalytic functionalization of arylpropenes, where transition metals are used to selectively activate and modify C-H or C-C bonds within the molecule, enabling the efficient synthesis of diverse and complex derivatives. nih.govresearchgate.netnih.govpurdue.edu

Research Trajectories and Unique Considerations for 3-(3-Cyano-4-fluorophenyl)-2-methyl-1-propene

The compound can be viewed as a specialized building block for organic synthesis. The presence of multiple reactive sites allows for selective chemical modifications. The terminal double bond of the methallyl group is susceptible to a variety of addition and oxidation reactions. The cyano group can be hydrolyzed, reduced, or used in cycloadditions to build heterocyclic rings. The aromatic ring itself, activated and directed by the fluorine and cyano substituents, could undergo further electrophilic or nucleophilic aromatic substitution.

Given the prevalence of fluorinated benzonitriles in medicinal chemistry, this compound could serve as a precursor or intermediate in the synthesis of novel bioactive molecules. The methallyl group provides a non-polar, sterically defined linker that can be used to position the pharmacologically relevant 3-cyano-4-fluorophenyl moiety within the binding pocket of a biological target. The reactivity of the alkene could also be exploited for bioconjugation or for "late-stage functionalization" to rapidly generate a library of derivatives for structure-activity relationship (SAR) studies.

| Property | Value |

|---|---|

| Molecular Formula | C11H10FN |

| Molecular Weight | 189.21 g/mol |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(2-methylprop-2-enyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c1-8(2)5-9-3-4-11(12)10(6-9)7-13/h3-4,6H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDZRMCSFJGBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=C(C=C1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Cyano 4 Fluorophenyl 2 Methyl 1 Propene and Analogous Structures

Strategies for Constructing the Fluorinated Aryl Nitrile Moiety

The 3-cyano-4-fluorophenyl group is a key structural element. Its synthesis can be approached through several modern organic chemistry techniques, including directed metalation, transition metal-catalyzed reactions, and nucleophilic aromatic substitution.

Directed ortho-Metalation and Electrophilic Fluorination Approaches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.gov This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. nih.gov The resulting aryllithium intermediate can then be quenched with an appropriate electrophile.

For the synthesis of a precursor to the 3-cyano-4-fluorophenyl moiety, one could envision a strategy starting from a benzonitrile (B105546) derivative bearing a directing group. For instance, if a suitable directing group is placed at the meta-position relative to the nitrile, deprotonation would be directed to the C4 position. However, the cyano group itself is a moderate directing group and can influence the regioselectivity of metalation.

A plausible, albeit indirect, approach could involve the ortho-lithiation of a protected aniline (B41778) or other suitable aromatic precursor, followed by the introduction of a fluorine atom using an electrophilic fluorinating agent. Subsequent functional group transformations could then be employed to install the cyano group.

Table 1: Examples of Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation |

| N-Fluorobenzenesulfonimide | NFSI |

| N-Fluorodibenzenesulfonimide | NFSI |

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor |

Electrophilic fluorination has become a standard method for the introduction of fluorine onto aromatic rings. researchgate.net Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used to deliver an electrophilic fluorine species ("F+") to a nucleophilic aromatic ring or an organometallic intermediate. researchgate.net

Transition Metal-Catalyzed Cyanation and Fluorination

Transition metal catalysis offers a versatile and efficient means to introduce both cyano and fluoro groups onto aromatic rings. Palladium-, nickel-, and copper-based catalysts are frequently employed for these transformations.

Cyanation: The Rosenmund-von Braun reaction, a classic method for aryl nitrile synthesis, has been largely supplanted by palladium- or copper-catalyzed cyanation reactions. These methods typically involve the cross-coupling of an aryl halide or triflate with a cyanide source, such as zinc cyanide, potassium ferrocyanide, or acetone (B3395972) cyanohydrin. For the synthesis of the 3-cyano-4-fluorophenyl moiety, a suitable starting material would be a 1-bromo-4-fluoro-3-(protected functional group)benzene, which could then undergo a palladium-catalyzed cyanation.

Fluorination: The introduction of a fluorine atom onto an aromatic ring can also be achieved via transition metal-catalyzed reactions. chemicalbook.com These methods often involve the coupling of an arylboronic acid or ester with a fluoride (B91410) source, or the direct C-H fluorination of an aromatic ring. While direct C-H fluorination can be challenging in terms of regioselectivity, the use of directing groups can overcome this limitation.

Table 2: Common Catalysts and Reagents in Transition Metal-Catalyzed Cyanation and Fluorination

| Transformation | Catalyst System (Example) | Reagent |

| Cyanation | Pd(dba)₂ / dppf | Zn(CN)₂ |

| Fluorination | Pd(OAc)₂ / Buchwald ligand | AgF |

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of substituted aromatic compounds, particularly those bearing electron-withdrawing groups. researchgate.net The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

For the construction of the 3-cyano-4-fluorophenyl moiety, a plausible SNAr strategy could involve the reaction of 3,4-difluorobenzonitrile (B1296988) with a suitable nucleophile. In this case, the highly electronegative fluorine atoms and the electron-withdrawing nitrile group activate the ring towards nucleophilic attack. The position of nucleophilic attack (either at C3 or C4) would depend on the specific nucleophile and reaction conditions.

Alternatively, one could start with a molecule like 2,5-difluoronitrobenzene (B1216864) and perform a nucleophilic substitution with cyanide to introduce the nitrile group. Subsequent modification of the nitro group would be necessary to arrive at the desired product. The regioselectivity of SNAr reactions on polysubstituted aromatic rings is governed by the electronic effects of the substituents.

Formation and Functionalization of the Methylated Propene Scaffold

The 2-methyl-1-propene unit can be introduced through various olefination reactions. The choice of method often depends on the desired stereoselectivity and the nature of the available starting materials.

Olefin Synthesis via Wittig, Horner-Wadsworth-Emmons, or Related Olefination Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgresearchgate.net

Wittig Reaction: This reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.org To synthesize 3-(3-cyano-4-fluorophenyl)-2-methyl-1-propene, a plausible route would involve the reaction of 3-cyano-4-fluorobenzaldehyde with isopropyltriphenylphosphonium (B8661593) bromide in the presence of a strong base. The ylide, generated in situ, would then react with the aldehyde to form the desired alkene. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides tend to give E-alkenes, while non-stabilized ylides often favor the Z-alkene. alfa-chemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. researchgate.net A key advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble and easily removed. organic-chemistry.org Furthermore, HWE reactions with stabilized phosphonates generally provide the E-alkene with high selectivity. google.com The synthesis of the target molecule could be achieved by reacting 3-cyano-4-fluorobenzaldehyde with the anion of diethyl isobutylphosphonate.

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Stereoselectivity | Varies with ylide stability | Generally E-selective with stabilized phosphonates |

Regioselective and Stereoselective Alkene Formation

The synthesis of trisubstituted alkenes, such as the target molecule, often requires careful control of regioselectivity and stereoselectivity. While the Wittig and HWE reactions can provide good control over the placement of the double bond, other methods can also be employed.

For instance, transition metal-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, can be used to form the carbon-carbon bond of the alkene. A Suzuki coupling could potentially be used to couple a boronic acid derivative of the methylated propene unit with an aryl halide precursor of the 3-cyano-4-fluorophenyl moiety. conicet.gov.ar The geometry of the resulting alkene would depend on the specific reaction conditions and the nature of the coupling partners.

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the need for specific stereochemical outcomes. The methodologies discussed provide a robust toolbox for the construction of this compound and its analogs.

Cross-Coupling Methodologies for C(sp²)-C(sp³) Linkages

The formation of a bond between a planar, sp²-hybridized carbon of an aromatic ring and a tetrahedral, sp³-hybridized carbon of an alkyl group is a cornerstone of modern organic synthesis. fiveable.me However, these reactions face challenges such as slow transmetalation rates and competing β-hydride elimination. tcichemicals.comnih.gov To overcome these hurdles, significant advancements have been made, particularly through the use of transition-metal catalysis.

Recent progress has focused on catalysts based on earth-abundant and less toxic metals as alternatives to traditional palladium systems. organic-chemistry.org Iron-catalyzed cross-coupling reactions, for example, provide an economical route to valuable alkylated arenes. rsc.orgrsc.org Efficient protocols have been developed for the C(sp²)-C(sp³) coupling of aryl chlorides with Grignard reagents at low iron catalyst loading, even with challenging alkyl partners that possess β-hydrogens. rsc.orgrsc.org Similarly, cobalt-catalyzed Suzuki-Miyaura coupling of aryl boronic esters and alkyl bromides has been established, using specific diamine ligands to improve selectivity and yield. acs.org Nickel catalysis is also well-suited for these transformations due to its ability to facilitate single-electron transfer to C(sp³) electrophiles and undergo rapid reductive elimination. nih.gov

These methods often employ specific ligands and bases to promote the desired reaction pathway. For instance, iron-catalyzed Suzuki-Miyaura couplings can be realized using synthetically preferred alkoxide bases with aryl boronic esters. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and functional group tolerance, which is vital in the synthesis of complex molecules for medicinal chemistry and materials science. tcichemicals.comresearchgate.netnih.gov

Table 1: Comparison of Selected Metal-Catalyzed C(sp²)-C(sp³) Cross-Coupling Reactions

| Catalyst System | Coupling Partners | Key Features |

|---|---|---|

| Iron(II) Precatalysts | Aryl boronic esters + Alkyl bromides | Utilizes preferred alkoxide bases; effective in non-polar solvents. researchgate.net |

| Iron/Cyclic Urea Ligands | Aryl chlorides + Grignard reagents | Operationally simple; low catalyst loading (down to 0.1 mol%); environmentally friendly ligands. rsc.orgrsc.org |

| Cobalt(II)/Diamine Ligand | Aryl boronic esters + Alkyl bromides | High-throughput experimentation used for optimization; diamine ligand improves selectivity over side reactions. acs.org |

Multi-Component and Cascade Reaction Sequences

Multi-component and cascade reactions are highly valued in organic synthesis for their efficiency and atom economy. researchgate.net20.210.105 These processes combine several transformations into a single, uninterrupted sequence without isolating intermediates, which saves time, resources, and reduces waste. 20.210.105 Such strategies are applicable to the synthesis of complex benzylic and allylic structures.

For instance, a cascade reaction could be designed to first form the aromatic core and then introduce the allylic side chain in a single pot. Methodologies like organocatalytic Friedel–Crafts alkylation followed by a Michael addition cascade can be used to construct complex cyclic systems from simple vinyl precursors. acs.org Another approach involves radical cascades, where a radical generated on the aromatic ring could add to an alkene, initiating a sequence of cyclizations and bond formations to build the final structure. 20.210.105

More advanced cascade reactions proceed through highly reactive, strained intermediates. A recently reported strain-promoted cascade transforms linear polyynes into complex benzocyclohexadienones via sequential benzyne, benzocyclobutene, and cyclic allene (B1206475) intermediates. nih.gov While not directly producing the target molecule, these sophisticated sequences highlight the power of cascade reactions to rapidly build molecular complexity from simple starting materials, a principle that can be applied to the design of novel synthetic routes for substituted propenes.

Catalytic Systems in Synthesis

Catalysis is central to the efficient synthesis of this compound and its analogs, offering pathways that are more selective and require milder conditions than stoichiometric reactions. Both metal-based and organic catalysts play pivotal roles.

Transition metals are extensively used to catalyze the C-C bond-forming reactions necessary for synthesizing the target structure.

Palladium: Palladium complexes are the most widely used catalysts for cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. acs.org These reactions can be performed under either homogeneous or heterogeneous conditions. Homogeneous catalysts offer high activity and selectivity, but their separation from the product can be difficult. Heterogeneous catalysts, such as palladium nanoparticles supported on materials like carbon or silica, are easier to recover and reuse. researchgate.netqualitas1998.net However, a persistent issue is the leaching of catalytically active palladium species from the solid support into the reaction solution, which can blur the line between true heterogeneous and homogeneous catalysis. qualitas1998.net

Copper: Copper catalysis has emerged as a powerful tool for C-H activation and cross-coupling. nih.govresearchgate.net For instance, copper-catalyzed selective coupling of C(sp³)–H and C(sp²)–H bonds has been developed to construct carbocyclic rings. nih.gov Dual catalysis systems combining copper with photoredox catalysts have also been exploited to achieve C(sp²)-C(sp³) cross-couplings between aryl boronic acids and alkyl radicals under mild conditions. rsc.org

Iron: As an earth-abundant, inexpensive, and low-toxicity metal, iron is a highly attractive catalyst for sustainable chemistry. organic-chemistry.org Iron-catalyzed C(sp²)-C(sp³) cross-couplings have been developed that show high efficiency and broad functional group tolerance. rsc.orgrsc.org These reactions often proceed via radical mechanisms and can be optimized through the choice of ligands and reaction conditions to achieve high yields for a variety of medicinally relevant coupling partners. researchgate.netnih.gov

Table 2: Performance of Catalytic Systems in C-C Bond Formation

| Catalyst | Reaction Type | Substrates | Key Advantage |

|---|---|---|---|

| Palladium(II) Acetate | Oxidative C(sp³)-H/C(sp²)-H Coupling | Alkyl arenes + Oxindoles | Unique activation of benzylic C-H bonds over aromatic C-H bonds. nih.gov |

| Copper(I) Bromide | Cross-Dehydrogenative Coupling | Tetrahydroisoquinolines + Indoles | Direct C-C bond formation via oxidative activation of C-H bonds adjacent to nitrogen. pnas.org |

Organocatalytic and Biocatalytic Pathways

In addition to metal-based systems, organocatalysis and biocatalysis offer powerful, alternative strategies for synthesis, often providing high enantioselectivity under mild conditions.

Organocatalysis: This field uses small, chiral organic molecules to catalyze chemical transformations. nih.gov For synthesizing structures with allylic moieties, organocatalytic methods for asymmetric allylic C-C bond formation are particularly relevant. rsc.org For example, chiral tertiary amine catalysts can be used for the addition of activated compounds to nitroalkenes, proceeding with high diastereo- and enantioselectivity. rsc.org A synergistic approach combining visible light photoredox catalysis with thiol-based organocatalysis enables the direct functionalization and arylation of allylic sp³ C–H bonds under mild conditions. nih.gov

Biocatalysis: The use of enzymes as catalysts provides unparalleled selectivity and operates under environmentally benign aqueous conditions. Engineered enzymes can catalyze synthetically valuable C-C bond-forming reactions. For instance, engineered variants of myoglobin (B1173299) can catalyze Doyle-Kirmse reactions to form new C-C bonds in allylic sulfides. nih.govrochester.edu Carboxylic acid reductases (CARs) can be used in one-pot, two-enzyme systems to reduce α,β-unsaturated carboxylic acids to valuable allylic alcohols, which are versatile synthetic precursors. rsc.org Furthermore, enzymes like P450 monooxygenases can be engineered to perform selective allylic C-H oxidation, providing access to chiral allylic alcohols, which are important building blocks in the pharmaceutical industry. nih.gov

Green Chemistry Aspects and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. fiveable.meresearchgate.net This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency.

Key green chemistry approaches relevant to the synthesis of allylic compounds include:

Use of Sustainable Catalysts: There is a strong emphasis on replacing precious metal catalysts like palladium with catalysts based on earth-abundant metals such as iron. organic-chemistry.orgrsc.orgrsc.org

Atom Economy: Multi-component and cascade reactions are inherently green as they maximize the incorporation of starting material atoms into the final product, reducing waste. researchgate.net20.210.105 Cross-dehydrogenative coupling (CDC) reactions, which form C-C bonds directly from two C-H bonds with the formal loss of H₂, represent an ideal in atom economy. pnas.orgcdnsciencepub.com

Benign Solvents: A significant goal is to replace hazardous organic solvents with greener alternatives. Water is the most desirable solvent due to its low cost and environmental benignity, and many reactions, including metal-catalyzed nucleophilic additions, have been successfully adapted to aqueous media. pnas.org

Renewable Feedstocks: Sustainable routes to alkenes, which are fundamental building blocks, are being developed. One promising approach is the catalytic dehydration of alcohols, which can be derived from biomass, as an alternative to traditional high-temperature cracking of fossil fuels. rsc.org

Biocatalysis: Enzymatic reactions are conducted in water at mild temperatures and pressures, making them an intrinsically green technology for producing fine chemicals and pharmaceuticals. acs.org

Table 3: Summary of Green Chemistry Approaches in Alkene Synthesis

| Green Chemistry Principle | Synthetic Strategy | Example |

|---|---|---|

| Use of Earth-Abundant Catalysts | Iron-catalyzed cross-coupling | C(sp²)-C(sp³) coupling using iron salts instead of palladium. rsc.orgrsc.org |

| High Atom Economy | Cascade reactions | One-pot synthesis of complex heterocycles, minimizing intermediate workup and waste. acs.org |

| Use of Benign Solvents | Reactions in water | Copper-catalyzed cross-dehydrogenative coupling reactions performed in aqueous media. pnas.org |

| Renewable Feedstocks | Alcohol dehydration | Homogeneous catalysts (e.g., iron triflate) for converting bio-based alcohols to alkenes. rsc.org |

Theoretical and Computational Chemistry Studies

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and kinetic stability of a molecule. malayajournal.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability; a larger gap generally implies higher stability and lower chemical reactivity. malayajournal.org

For 3-(3-Cyano-4-fluorophenyl)-2-methyl-1-propene, the electronic structure is significantly influenced by its constituent parts: the fluorinated and cyanated phenyl ring and the 2-methyl-1-propene substituent. The HOMO is expected to have high electron density localized on the π-system of the aromatic ring and the C=C double bond of the propene group, as these are the most electron-rich regions. Conversely, the LUMO is anticipated to be distributed over the aromatic ring and particularly the electron-withdrawing cyano (-CN) group.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Expected Primary Localization | Predicted Energy Level | Implication for Reactivity |

| HOMO | Phenyl Ring and Propene C=C Bond | Lowered by substituents | Site of electrophilic attack |

| LUMO | Phenyl Ring and Cyano Group | Significantly lowered | Site of nucleophilic attack |

| HOMO-LUMO Gap | Moderate to Large | Indicates kinetic stability | Governs electronic transitions |

Conformational Analysis and Isomerism of the Compound

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that arise from rotation around single bonds. pressbooks.pub These different arrangements, known as conformers or rotamers, can have varying energy levels, with more stable conformers being more populated at equilibrium. masterorganicchemistry.com For this compound, the most significant conformational flexibility comes from the rotation around the sp²-sp³ single bond connecting the phenyl ring to the propene side chain.

Rotation around this bond leads to various conformers, distinguished by the dihedral angle between the plane of the phenyl ring and the propene group. The stability of these conformers is governed by steric hindrance. Eclipsed conformations, where the substituents on the adjacent carbons are aligned, are energetically unfavorable due to steric repulsion. masterorganicchemistry.com Staggered conformations, where the substituents are maximally separated, represent energy minima. pressbooks.pub The most stable conformer would likely position the bulky 2-methyl-1-propene group to minimize steric clash with the substituents on the aromatic ring.

Regarding isomerism, the 2-methyl-1-propene structure has two identical hydrogen atoms on one of the double-bonded carbons (C1). This lack of two different substituents on C1 means that the compound does not exhibit geometric (E/Z) isomerism across its double bond.

Table 2: Key Rotatable Bonds and Potential Steric Interactions

| Rotatable Bond | Interacting Groups | Type of Strain | Expected Low-Energy Conformation |

| Phenyl-C to Propyl-C | Phenyl ring and methyl/vinyl groups of the propene moiety | Torsional and Steric | Staggered conformations |

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry provides powerful methodologies for exploring the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products. This path includes intermediates and, crucially, transition states, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate.

For this compound, a potential reaction for computational study is the electrophilic addition to the C=C double bond. Using quantum mechanical methods like DFT, one could model the approach of an electrophile (e.g., H⁺ or Br⁺) to the propene moiety. Such calculations would:

Characterize the Transition State: Determine the geometry and energy of the transition state for the formation of the carbocation intermediate. The calculations would likely show the formation of the more stable tertiary carbocation, in accordance with Markovnikov's rule.

Elucidate the Reaction Pathway: Trace the entire reaction coordinate, confirming the elementary steps and identifying any intermediates.

Calculate Activation Energies: Quantify the energy barriers for each step, allowing for a theoretical prediction of the reaction's feasibility and kinetics.

These theoretical investigations are invaluable for understanding reaction mechanisms in detail that may be inaccessible through experimental means alone.

Analysis of Substituent Effects: Influence of Fluorine and Cyano on Electronic Properties, Stability, and Reactivity

The chemical behavior of this compound is heavily dictated by the electronic effects of the fluorine and cyano substituents on the phenyl ring.

Cyano Group: The cyano group is one of the strongest electron-withdrawing groups. It exhibits both a strong inductive effect (-I) and a strong mesomeric effect (-M), pulling electron density from the ring through both the sigma and pi systems.

The combined influence of these two groups makes the aromatic ring significantly electron-deficient. This has several consequences:

Stability: The strong C-F bond and the stable cyano group contribute to the thermal stability of the molecule. The electron-withdrawing nature of the ring can also affect the stability of adjacent bonds.

Reactivity: The phenyl ring is strongly deactivated towards electrophilic attack. The directing effects are competitive: fluorine is an ortho-, para- director, while the cyano group is a meta- director. The reactivity of the propene double bond may also be modulated by the electronic influence of the substituted phenyl ring.

Table 3: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect (-I) | Mesomeric Effect (±M) | Overall Effect on Ring |

| Fluorine (-F) | Strong | Weak (+M) | Deactivating |

| Cyano (-CN) | Strong | Strong (-M) | Strongly Deactivating |

Advanced Molecular Dynamics and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

For complex chemical questions, particularly those involving large systems or condensed phases (like solutions), advanced simulation techniques are required. Molecular Dynamics (MD) simulations use classical mechanics to model the movement of atoms and molecules over time, providing insight into dynamic processes and conformational sampling.

A more sophisticated approach is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. nih.gov This technique partitions the system into two regions: a small, chemically active part that is treated with accurate but computationally expensive quantum mechanics (the QM region), and the larger, surrounding environment (e.g., solvent molecules or a protein) that is treated with efficient classical molecular mechanics (the MM region). nih.gov

For this compound, a QM/MM simulation could be employed to:

Study Solvation Effects: Model the compound in a solvent like water or an organic solvent. The QM region would consist of the solute molecule, while the MM region would be the solvent. This would allow for an accurate study of how the solvent influences conformational preferences and reactivity.

Simulate Biochemical Interactions: If the molecule were being studied as a potential enzyme inhibitor, the QM region could be the molecule and key amino acid residues in the enzyme's active site, while the rest of the protein and solvent would be the MM region. This would provide detailed insight into binding modes and energies.

These advanced methods bridge the gap between theoretical calculations on isolated molecules and the reality of chemical behavior in complex environments.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.gov The fundamental principle is that the structure of a molecule determines its physical, chemical, and biological properties. A QSPR model is a mathematical equation that correlates calculated molecular descriptors (numerical representations of molecular structure) with an observed property.

The development of a QSPR model for this compound and related compounds would involve several steps:

Data Collection: Assembling a dataset of structurally similar molecules with experimentally measured values for a specific property (e.g., boiling point, solubility, or a measure of biological activity).

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each molecule in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to find the best correlation between a subset of descriptors and the target property.

Validation: Testing the model's predictive power on an external set of compounds not used in the model's creation.

Once validated, such a model could be used to predict the properties of new, un-synthesized analogues of this compound, providing a rapid and cost-effective screening tool in chemical research and development. nih.gov

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis (beyond basic identification)

High-resolution mass spectrometry (HRMS) serves as a powerful analytical tool for the in-depth structural characterization of "3-(3-Cyano-4-fluorophenyl)-2-methyl-1-propene". Beyond simple molecular weight determination, HRMS provides the accurate mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. This capability is crucial in distinguishing between isomers and compounds with the same nominal mass. Furthermore, the fragmentation patterns observed in the mass spectrum offer a detailed roadmap of the molecule's structure, revealing the connectivity of its constituent parts.

The mass spectrum of 2-methyl-3-phenyl-1-propene shows a prominent molecular ion peak and a base peak resulting from the loss of a methyl group to form a stable benzylic cation. This benzylic cation can undergo further rearrangement to a tropylium ion, a common feature in the mass spectra of alkylbenzenes.

For "this compound," the fragmentation of the hydrocarbon chain is expected to follow a similar pattern. However, the presence of the cyano and fluoro substituents on the aromatic ring will introduce additional and characteristic fragmentation pathways. Aromatic nitriles are known to lose a molecule of hydrogen cyanide (HCN) or hydrogen isocyanide (HNC). Similarly, fluoroaromatic compounds can exhibit loss of a fluorine atom or a molecule of hydrogen fluoride (B91410) (HF), although the C-F bond is generally strong.

The accurate masses of the predicted key fragments for "this compound" can be calculated and would be confirmed by high-resolution mass spectrometry. The table below illustrates the expected significant ions and their theoretical accurate masses.

| Proposed Fragment Structure | Chemical Formula | Theoretical m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | C₁₁H₁₀FN⁺ | 175.0797 | Molecular Ion |

| [M - CH₃]⁺ | C₁₀H₇FN⁺ | 160.0566 | Loss of a methyl radical |

| [M - HCN]⁺ | C₁₀H₁₀F⁺ | 149.0761 | Loss of neutral hydrogen cyanide |

| [M - F]⁺ | C₁₁H₁₀N⁺ | 156.0813 | Loss of a fluorine radical |

The fragmentation of the structural analog, 2-methyl-3-phenyl-1-propene, provides a practical example of the fragmentation of the hydrocarbon portion of the target molecule. The major observed fragments are detailed in the following table.

| m/z | Proposed Fragment Ion | Chemical Formula | Significance |

|---|---|---|---|

| 132 | [M]⁺ | C₁₀H₁₂⁺ | Molecular Ion |

| 117 | [M - CH₃]⁺ | C₉H₉⁺ | Base Peak (loss of methyl) |

| 91 | [C₇H₇]⁺ | C₇H₇⁺ | Tropylium ion |

By combining the insights from the fragmentation of analogous structures and the known behavior of the specific functional groups present in "this compound," a detailed picture of its mass spectrometric behavior can be constructed. This advanced analysis is indispensable for the unequivocal structural elucidation and for providing mechanistic insights into the compound's properties.

Role As a Versatile Synthetic Building Block and Intermediate

Precursor in the Synthesis of Structurally Complex Organic Scaffolds

The most prominent application of 3-(3-Cyano-4-fluorophenyl)-2-methyl-1-propene is as a key intermediate in the synthesis of Apalutamide google.comgoogle.comnih.gov. Apalutamide is a potent non-steroidal antiandrogen medication used in the treatment of prostate cancer nih.gov. The synthesis of this complex pharmaceutical agent involves a multi-step process where the structural framework of this compound is incorporated to form a crucial part of the final drug molecule.

The cyano and fluoro groups on the phenyl ring of the compound are critical functionalities that influence the electronic properties and binding interactions of the final drug product. The propene side chain, with its terminal double bond, provides a reactive handle for further chemical transformations and elaboration of the molecular structure. Synthetic routes to Apalutamide leverage the reactivity of this alkene to construct the heterocyclic core of the drug.

While its role in the synthesis of Apalutamide is well-documented, the potential of this compound as a precursor extends to a variety of other complex organic scaffolds. The presence of multiple reaction sites allows for a range of chemical modifications, making it a versatile starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For instance, the alkene functionality can undergo a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation, to introduce new functional groups and stereocenters. The aromatic ring can participate in nucleophilic aromatic substitution reactions, and the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.

Table 1: Key Reactions in the Synthesis of Apalutamide Intermediate

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| 4-bromo-2-fluoro-N-methylbenzamide | 1-aminocyclobutanecarboxylic acid | 4-(1-carboxy-cyclobutylamino)-2-fluoro-N-methyl-benzamide | Ullmann condensation | google.com |

| 4-(1-carboxy-cyclobutylamino)-2-fluoro-N-methyl-benzamide | 5-amino-3-trifluoromethyl-2-cyanopyridine and thiophosgene | Apalutamide | Cyclization | google.com |

Monomer in Controlled Polymerization Processes (if applicable to this alkene)

The applicability of this compound as a monomer in controlled polymerization processes is an area of speculative interest based on the reactivity of structurally similar compounds. The vinylidene cyanide moiety (C=C(CN)₂) is known to undergo polymerization google.comacs.orgacs.org. Similarly, fluoroalkenes are a class of monomers that have been extensively studied in polymer chemistry due to the unique properties they impart to the resulting polymers, such as thermal stability and chemical resistance researchgate.netacs.orgacs.org.

Given that this compound contains a substituted vinyl group, it could potentially undergo polymerization through this double bond. Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, could theoretically be employed to synthesize polymers with well-defined molecular weights and architectures.

The presence of the cyano and fluoro groups on the phenyl ring would be expected to significantly influence the polymerization behavior and the properties of the resulting polymer. These functional groups could impart desirable characteristics such as increased polarity, enhanced thermal stability, and specific optical or electronic properties. However, to date, there is no specific scientific literature that documents the successful controlled polymerization of this compound. Research in this area would be necessary to establish its viability as a monomer and to explore the properties of the corresponding polymers.

Table 2: Polymerization Potential Based on Structural Analogs

| Monomer Type | Polymerization Behavior | Potential Polymer Properties |

| Vinylidene Cyanides | Can undergo both free-radical and ionic polymerization. google.comfree.fr | High polarity, potential for piezoelectric properties. |

| Fluoroalkenes | Can be copolymerized with various olefins to create thermoplastics and elastomers. researchgate.net | Thermal stability, chemical resistance, low surface energy. |

Intermediate in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a strategy in organic chemistry that aims to produce a library of structurally diverse small molecules from a common starting material. The structural features of this compound make it a promising candidate for use as an intermediate in DOS campaigns.

The molecule possesses several points of diversification:

The Alkene: The double bond can be functionalized in numerous ways to introduce skeletal diversity. For example, cycloaddition reactions could lead to the formation of various carbocyclic and heterocyclic ring systems.

The Aromatic Ring: The fluorine and cyano substituents can be targets for modification or can direct further substitution on the aromatic ring, leading to appendage diversity.

The Methyl Group: The allylic methyl group could potentially be functionalized through radical reactions.

A DOS approach starting from this compound could rapidly generate a collection of novel compounds with a wide range of structural motifs. These libraries could then be screened for biological activity, potentially leading to the discovery of new therapeutic agents or chemical probes. While the principles of DOS are well-established, and the use of functionalized building blocks is central to this approach, specific examples of the application of this compound in a DOS context have not been explicitly reported in the scientific literature. Its potential, however, remains significant due to its inherent structural and functional group diversity.

Table 3: Potential Diversification Reactions for DOS

| Reaction Site | Type of Reaction | Potential Outcome |

| Alkene | Cycloaddition (e.g., Diels-Alder, [3+2] cycloaddition) | Formation of new ring systems |

| Alkene | Epoxidation followed by ring-opening | Introduction of diol or amino alcohol functionalities |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Variation of substituents on the phenyl ring |

| Cyano Group | Hydrolysis or Reduction | Conversion to carboxylic acid or amine for further coupling |

Future Research Directions and Remaining Challenges

Development of More Efficient and Sustainable Synthetic Strategies

A primary challenge in chemical synthesis is the development of processes that are not only high-yielding but also environmentally benign. For 3-(3-Cyano-4-fluorophenyl)-2-methyl-1-propene, future efforts are expected to concentrate on green chemistry principles.

Atom Economy and Waste Reduction: Current synthetic routes may involve multiple steps with stoichiometric reagents, leading to significant waste generation. Future strategies should aim to improve atom economy by designing catalytic reactions that incorporate most of the atoms from the reactants into the final product.

Green Solvents and Reagents: The use of hazardous organic solvents is a major environmental concern. Research into replacing traditional solvents with greener alternatives such as bio-derived solvents, ionic liquids, or even water, where feasible, is a critical area of exploration.

Energy Efficiency: Investigating energy-efficient techniques like microwave-assisted synthesis could significantly shorten reaction times and reduce energy consumption compared to conventional heating methods.

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable starting materials. While challenging for complex aromatic compounds, research into bio-based routes for key precursors could fundamentally alter the sustainability profile of the entire synthesis.

| Synthetic Strategy | Potential Improvement | Key Research Focus |

| Catalysis | Move from stoichiometric to catalytic processes. | Development of highly active and selective catalysts. |

| Solvent Use | Replace hazardous solvents with green alternatives. | Testing reaction performance in bio-solvents or water. |

| Energy Input | Reduce energy consumption and reaction times. | Application of microwave or photochemical methods. |

| Waste Management | Minimize byproduct formation and improve atom economy. | Designing synthetic pathways with fewer steps. |

Exploration of Novel Reactivity Modes and Catalytic Systems

The core structure of this compound is typically assembled through established C-C bond-forming reactions. However, there is considerable scope for innovation through the exploration of new catalytic systems that offer higher efficiency, selectivity, and broader substrate compatibility.

Advanced Catalysts: The development of next-generation catalysts, including organometallic complexes with tailored ligands or robust heterogeneous catalysts, could lead to milder reaction conditions and higher turnover numbers. For instance, exploring non-precious metal catalysts (e.g., based on iron, copper, or nickel) as alternatives to palladium or platinum could offer significant cost and sustainability benefits.

C-H Activation: A frontier in organic synthesis is the direct functionalization of C-H bonds. A future synthetic route could potentially involve the direct coupling of a fluorinated benzonitrile (B105546) derivative with isobutylene or a related precursor via C-H activation, bypassing the need for pre-functionalized starting materials and thus shortening the synthetic sequence.

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild conditions. google.comgoogle.com Research into engineered enzymes, such as cytochrome P450s or transaminases, could open up novel and highly sustainable pathways for the synthesis of this intermediate or its precursors. google.comgoogle.com

Integration of Advanced Computational Modeling for Predictive Chemical Synthesis

Modern chemical process development is increasingly supported by computational tools that can predict reaction outcomes and guide experimental design, thereby reducing the time and resources spent on trial-and-error optimization.

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate reaction mechanisms, identify rate-limiting steps, and predict the performance of potential catalysts. epo.org This in-silico screening allows researchers to prioritize the most promising catalytic systems for experimental validation.

Predictive Analytics for Reaction Optimization: Machine learning algorithms can be trained on existing reaction data to predict optimal conditions (e.g., temperature, concentration, catalyst loading) for maximizing yield and minimizing impurities. This data-driven approach can accelerate process optimization significantly. For fluorinated aromatic compounds, computational models can also help in predicting spectroscopic properties like NMR chemical shifts, aiding in structural confirmation. google.comgoogle.com

| Computational Tool | Application in Synthesis | Potential Benefit |

| Density Functional Theory (DFT) | Elucidate reaction pathways and catalyst behavior. | Rational design of more efficient catalysts. |

| Molecular Dynamics (MD) | Simulate solvent effects and reactant interactions. | Selection of optimal solvent systems. |

| Machine Learning (ML) | Predict reaction outcomes and optimize conditions. | Accelerated process development and optimization. |

Scalable Synthesis and Continuous Flow Chemistry Approaches

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including safety, reproducibility, and cost-effectiveness. Continuous flow chemistry is a powerful technology that addresses many of these issues and is particularly well-suited for the manufacture of pharmaceutical intermediates.

Enhanced Safety and Control: Flow reactors utilize small reactor volumes, which allows for superior control over reaction parameters such as temperature and pressure. This is especially advantageous for potentially exothermic reactions or when using hazardous reagents, leading to an inherently safer process.

Improved Efficiency and Purity: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, often leading to faster reaction times, higher conversions, and better selectivity compared to batch processes. This can result in a cleaner product profile with fewer impurities.

Scalability and Automation: Scaling up a continuous flow process typically involves running the system for a longer duration rather than redesigning a larger reactor, which simplifies the scale-up process. Furthermore, flow systems are readily automated, allowing for consistent product quality and reduced operational costs. The development of a multi-step, continuous-flow synthesis for intermediates like this compound could represent a significant advancement in its manufacturing.

The integration of these future research directions holds the promise of transforming the synthesis of this compound from a conventional multi-step batch process into a highly efficient, sustainable, and economically viable manufacturing technology.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(3-Cyano-4-fluorophenyl)-2-methyl-1-propene, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via Claisen-Schmidt condensation , a method validated for structurally similar fluorophenyl derivatives. This involves reacting para-substituted acetophenone derivatives with aldehydes in ethanol under basic conditions (e.g., aqueous NaOH) at room temperature . Optimization includes:

- Solvent selection : Ethanol or THF for solubility and reaction homogeneity.

- Catalyst tuning : NaOH or KOH for base-catalyzed enolate formation.

- Temperature control : Room temperature to 50°C to balance reaction rate and byproduct suppression.

Yield improvements are achievable by iterative adjustments of molar ratios (e.g., 1:1.2 ketone:aldehyde) and post-reaction purification via column chromatography .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and methyl/propene groups (δ 1.8–2.5 ppm).

- ¹³C-APT NMR : Confirm cyano (δ ~115 ppm) and fluorophenyl carbons (δ 110–160 ppm) .

- FT-IR : Detect C≡N stretching (~2220 cm⁻¹) and C-F bonds (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass confirmation (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Advanced: How can contradictions in spectroscopic or crystallographic data during structural elucidation be resolved?

Methodological Answer:

Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic disorder . Mitigation strategies include:

- Complementary techniques : Pair X-ray crystallography with DFT calculations to validate bond lengths/angles.

- Temperature-dependent NMR : Identify conformational changes affecting spectral splits .

- Data reconciliation : Use software like SHELXL for refining crystallographic models against experimental data, prioritizing high-resolution datasets (e.g., < 1.0 Å).

Advanced: What computational methods are suitable for modeling the electronic effects of the cyano and fluorophenyl substituents in this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can predict:

- Electrostatic potential maps : Visualize electron-withdrawing effects of -CN and -F groups .

- Frontier molecular orbitals (HOMO/LUMO) : Assess reactivity toward electrophiles/nucleophiles.

- Non-covalent interactions : Use NCI plots to study π-stacking or halogen bonding in crystal packing .

Software: Gaussian 16 or ORCA, validated against experimental XRD data .

Structural Analysis: How can X-ray crystallography be applied to determine the conformation of this compound?

Methodological Answer:

- Crystal growth : Use slow evaporation in dichloromethane/hexane (3:1) to obtain single crystals.

- Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : SHELXL for structure solution, with anisotropic displacement parameters for non-H atoms.

- Validation : Check using R-factors (R₁ < 0.05) and residual electron density maps .

Advanced: How do steric and electronic effects of the 3-cyano-4-fluorophenyl group influence reaction mechanisms in cross-coupling reactions?

Methodological Answer:

- Steric effects : The ortho-cyano group may hinder transmetalation in Suzuki-Miyaura couplings. Mitigate via bulky Pd catalysts (e.g., XPhos Pd G3).

- Electronic effects : The electron-withdrawing -CN and -F groups activate the aryl ring toward nucleophilic aromatic substitution (SNAr).

- Kinetic studies : Monitor intermediates via in situ IR or HPLC to map substituent impacts on reaction pathways .

Basic: What precautions are necessary when handling this compound due to its hygroscopic or reactive nature?

Methodological Answer:

- Storage : In anhydrous conditions (desiccator with P₂O₅) under inert gas (N₂/Ar).

- Handling : Use gloveboxes for air-sensitive steps.

- Safety : Refer to SDS guidelines for fluorinated/cyano compounds (e.g., PPE: nitrile gloves, fume hood) .

Advanced: What strategies are employed to assess the pharmacological potential of this compound in preclinical studies?

Methodological Answer:

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization.

- ADMET profiling :

- Caco-2 cells : Predict intestinal absorption.

- Microsomal stability : Human liver microsomes for metabolic liability assessment.

- Structural analogs : Compare with clinical candidates like SJ733 (a fluorophenyl-containing antimalarial) for activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.